N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
Description
N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a sulfonamide derivative characterized by a tetrahydroquinoline core substituted with a 4-fluorophenyl sulfonyl group at the 1-position and a cyclohexanesulfonamide moiety at the 7-position. The compound’s structure combines aromatic fluorination, a sulfonyl bridge, and a saturated heterocyclic ring system, which are features often associated with enhanced bioavailability and target-binding specificity in medicinal chemistry .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S2/c22-17-9-12-20(13-10-17)30(27,28)24-14-4-5-16-8-11-18(15-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h8-13,15,19,23H,1-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYWLOPYLUREAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C18H19FN2O3S. Its structure features a tetrahydroquinoline core substituted with a sulfonamide group and a cyclohexane moiety, which may influence its solubility and interaction with biological systems .
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 362.42 g/mol |
| Solubility | Varies by solvent |
| Melting Point | Not extensively reported |
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial folate synthesis, thereby hindering bacterial growth .
The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the folate synthesis pathway in bacteria. This inhibition leads to a depletion of folate levels, which are essential for nucleic acid synthesis .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values in the low micromolar range, suggesting potent antibacterial effects .
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the sulfonamide group can enhance antibacterial activity. For instance, the introduction of electron-withdrawing groups like fluorine has been associated with increased potency against resistant bacterial strains .
- In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing bacterial load and improving survival rates in infected subjects .
Comparative Analysis with Other Compounds
To understand the efficacy of this compound in comparison to other antibacterial agents, a table summarizing key findings from recent studies is provided below:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | E. coli |
| Sulfamethoxazole | 32 | S. aureus |
| Trimethoprim | 16 | Klebsiella pneumoniae |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide Derivatives with Fluorinated Aryl Groups
Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i, 6j) () share structural similarities with the target compound, including fluorinated aryl groups and sulfonamide linkages. Key differences include:
- Core Structure: The target compound uses a tetrahydroquinoline scaffold, whereas 6h–6j are piperazine derivatives.
- Substituents : The bis(4-fluorophenyl)methyl group in 6h–6j introduces bulkier aromatic substituents compared to the single 4-fluorophenyl sulfonyl group in the target compound.
- Physical Properties: Melting points for 6h–6j range from 132°C to 230°C, with yields varying depending on the synthetic route.
Tetrahydroisoquinoline-Based Sulfonamides
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () features a tetrahydroisoquinoline core, a trifluoroacetyl group, and a cyclopropylethyl-substituted aryl ring. Key comparisons:
- Synthesis Scale : This compound was synthesized at a 100g scale, highlighting industrial applicability. Characterization via HRMS and NMR ensures structural fidelity, a method likely applicable to the target compound .
Pharmacologically Active Tetrahydroquinoline Derivatives
Patent examples (), such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, incorporate tetrahydroquinoline cores but with benzothiazolyl-amino and carboxylic acid groups. These substituents suggest divergent pharmacological targets compared to the target compound’s sulfonamide moieties. The absence of fluorophenyl groups in these examples may reduce metabolic stability compared to the target compound .
Pesticidal Sulfonamides
Compounds like 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide () demonstrate sulfonamide applications in agrochemicals. Structural contrasts include chlorinated and dimethylamino groups, which confer pesticidal activity. The target compound’s cyclohexane and fluorophenyl groups likely enhance lipophilicity, making it more suitable for therapeutic rather than pesticidal use .
Data Tables
Research Findings and Implications
- Structural Influence on Properties: The tetrahydroquinoline core and cyclohexanesulfonamide group in the target compound may improve metabolic stability compared to piperazine derivatives (6h–6j) .
- Synthetic Feasibility: Large-scale synthesis methods for tetrahydroisoquinoline sulfonamides () suggest scalability for the target compound with optimized protocols .
- Application Specificity : The absence of pesticidal substituents (e.g., dichloro groups) in the target compound distinguishes it from agrochemical sulfonamides, aligning it with therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
